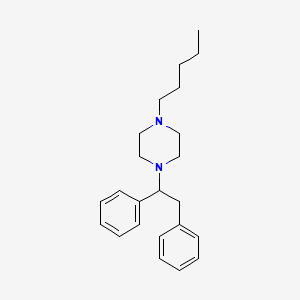

1-(1,2-Diphenylethyl)-4-pentylpiperazine

Description

Properties

CAS No. |

86360-43-2 |

|---|---|

Molecular Formula |

C23H32N2 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

1-(1,2-diphenylethyl)-4-pentylpiperazine |

InChI |

InChI=1S/C23H32N2/c1-2-3-10-15-24-16-18-25(19-17-24)23(22-13-8-5-9-14-22)20-21-11-6-4-7-12-21/h4-9,11-14,23H,2-3,10,15-20H2,1H3 |

InChI Key |

GNNAVZJHFQMHIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Introduction of the Pentyl Group

Piperazine undergoes mono-alkylation with 1-bromopentane under basic conditions. Anhydrous potassium carbonate (K₂CO₃) in acetone facilitates the reaction, with potassium iodide (KI) enhancing reactivity via the Finkelstein mechanism:

$$

\text{Piperazine} + \text{1-Bromopentane} \xrightarrow{\text{K}2\text{CO}3, \text{KI, Acetone}} \text{4-Pentylpiperazine} + \text{HBr}

$$

Reaction Conditions :

Introduction of the 1,2-Diphenylethyl Group

The secondary amine of 4-pentylpiperazine is alkylated using 1,2-diphenylethyl bromide. To mitigate steric effects, polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures (80–100°C) are employed:

$$

\text{4-Pentylpiperazine} + \text{1,2-Diphenylethyl bromide} \xrightarrow{\text{DMF, 80°C}} \text{1-(1,2-Diphenylethyl)-4-pentylpiperazine}

$$

Key Considerations :

- Stoichiometry : A 1:1 molar ratio minimizes di-alkylation.

- Purification : Column chromatography (chloroform:methanol 9:1) isolates the product.

Method 2: Reductive Amination Approach

Synthesis of 1,2-Diphenylethylamine Intermediate

1,2-Diphenylethanone is converted to 1,2-diphenylethylamine via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol:

$$

\text{1,2-Diphenylethanone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{1,2-Diphenylethylamine}

$$

Yield : ~65–75% (extrapolated from similar reductions).

Coupling with 4-Pentylpiperazine

The amine reacts with 4-pentylpiperazine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the target compound:

$$

\text{1,2-Diphenylethylamine} + \text{4-Pentylpiperazine} \xrightarrow{\text{DEAD, PPh}_3} \text{1-(1,2-Diphenylethyl)-4-pentylpiperazine}

$$

Advantages :

Method 3: Transition Metal-Free Coupling

Direct Arylation of Piperazine

Drawing from WO2017137048A1, piperazine reacts with 1,2-diphenylethyl electrophiles (e.g., 1,2-diphenylethyl chloride) in the presence of a strong base (e.g., potassium tert-butoxide) without transition metal catalysts:

$$

\text{Piperazine} + \text{1,2-Diphenylethyl chloride} \xrightarrow{\text{t-BuOK, DMSO}} \text{1-(1,2-Diphenylethyl)piperazine}

$$

Subsequent Pentylation :

The intermediate is alkylated with 1-bromopentane as described in Method 1.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Sequential Alkylation | Simple reagents, scalable | Low regioselectivity | 40–60 |

| Reductive Amination | High selectivity | Requires pre-formed amine | 50–70 |

| Transition Metal-Free | Eco-friendly, no catalysts | Long reaction times | 30–50 |

Industrial-Scale Considerations

Chemical Reactions Analysis

1-(1,2-Diphenylethyl)-4-pentylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the phenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and its interactions with biological targets.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of novel analgesics and psychoactive drugs.

Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1,2-diphenylethyl)-4-pentylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. It has been shown to act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. The compound’s effects on the central nervous system are of particular interest, as it may modulate pain perception and mood.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

Table 1: Key Structural and Pharmacological Features of Selected Piperazine Derivatives

Substituent Effects on Activity

- Cycloalkyl vs. Alkyl Chains: MT-45, with a cyclohexyl group at the 1-position, exhibits potent opioid-like analgesia, suggesting that bulky substituents enhance μ-opioid receptor affinity.

- Phenyl Group Modifications : Introduction of a meta-hydroxyl group on the 2-phenyl ring of MT-45 derivatives (e.g., compounds 5a–c) increases analgesic potency 23–56× compared to unsubstituted analogs . The target compound lacks such polar groups, which may limit its efficacy unless metabolic activation occurs.

- Chirality : The S(+)-isomer of MT-45 is significantly more potent than the R(−)-isomer (18.3–61.6×), highlighting the critical role of stereochemistry . The stereochemical configuration of 1-(1,2-Diphenylethyl)-4-pentylpiperazine remains uncharacterized in the evidence.

Comparison with Non-Piperazine Analogs

- Diphenidine : A piperidine-based NMDA receptor antagonist, structurally distinct due to the absence of the piperazine ring. This difference results in divergent mechanisms (NMDA antagonism vs. opioid agonism) .

- Benzylpiperazines (BZP) : These compounds, such as 1-benzylpiperazine, exhibit stimulant effects via serotonin receptor modulation, contrasting with the opioid activity of MT-45 and related analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.